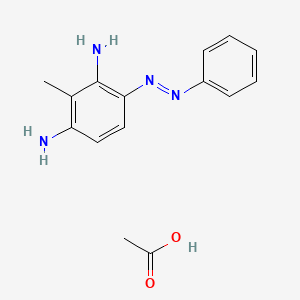

3-(Phenylazo)toluene-2,6-diamine monoacetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

84434-43-5 |

|---|---|

Molecular Formula |

C13H14N4.C2H4O2 C15H18N4O2 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

acetic acid;2-methyl-4-phenyldiazenylbenzene-1,3-diamine |

InChI |

InChI=1S/C13H14N4.C2H4O2/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4) |

InChI Key |

JBJHXYMMZWGCIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,6-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces corresponding amines .

Scientific Research Applications

3-(Phenylazo)toluene-2,6-diamine monoacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Phenylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can participate in electron transfer reactions, while the toluene-2,6-diamine moiety may interact with specific binding sites on proteins. These interactions can modulate various biochemical pathways and cellular functions .

Comparison with Similar Compounds

a) Toluene-2,6-diamine (CAS 823-40-5)

- Structure: A diamine with amino groups at positions 2 and 6 of the toluene ring.

- Key Differences : Lacks the phenylazo group and acetate modification.

- Applications : Historically used in hair dyes but prohibited in cosmetics due to allergenic and sensitizing risks .

- Hazards : Classified as a hazardous chemical with strict regulatory restrictions .

b) 3-(Phenylazo)-2,4-pentanedione (CAS 56276-49-4)

- Structure : Features a phenylazo group attached to a diketone backbone (2,4-pentanedione).

- Key Differences : The diketone backbone contrasts with the toluene-diamine core of the target compound.

- Properties : Higher hydrophobicity (logP ≈ 2.5) compared to toluene-2,6-diamine derivatives, suggesting divergent solubility profiles .

- Applications : Used in coordination chemistry and as a ligand in metal complexes .

c) Diphenylamine (CAS 122-39-4)

- Structure : Two phenyl groups attached to an amine.

- Key Differences: No azo group or acetate functionalization.

Physicochemical Properties Comparison

Hazard and Regulatory Profiles

- 3-(Phenylazo)-2,4-pentanedione: No explicit hazards reported; used in research settings .

- This compound: The acetylation may mitigate hazards associated with free amino groups, but the phenylazo group could pose photolytic degradation risks (common in azo compounds).

Research and Application Insights

- Synthetic Pathways : Analogous azo compounds (e.g., ’s triazine derivative) suggest stepwise synthesis via diazotization and coupling reactions, though specifics for the target compound remain undocumented.

- Stability : Azo compounds are prone to reductive cleavage; the acetate group may enhance stability in aqueous environments.

- Potential Uses: Likely niche applications in specialty dyes or chemical intermediates, avoiding cosmetic use due to regulatory precedents .

Biological Activity

3-(Phenylazo)toluene-2,6-diamine monoacetate, also known as Chrysoidine , is an azo compound with significant biological activity. This article explores its biological properties, including antimicrobial, mutagenic, and carcinogenic effects, based on diverse research findings.

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.329 g/mol

- CAS Number : 84434-41-3

- Boiling Point : 448.5 °C

- Flash Point : 225.1 °C

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Mutagenicity and Carcinogenicity

The compound is classified as a potential mutagen. In vitro studies have shown that it can cause DNA damage in bacterial and mammalian cells, indicating a risk of mutagenic effects upon exposure. Furthermore, it has been associated with carcinogenicity in animal studies. For instance:

- Animal Studies : Research involving long-term exposure in rodents has shown an increased incidence of tumors in the liver and bladder, suggesting a significant risk of cancer development associated with this compound .

Toxicokinetics

The absorption and metabolism of this compound have been studied using various routes of exposure:

- Oral Exposure : The compound is well absorbed through the gastrointestinal tract, with systemic availability confirmed via urine color changes in animal studies.

- Dermal Absorption : Limited data indicate that while some absorption occurs through the skin, it is less than that of other azo compounds .

Case Studies

- Case Study on Dermal Exposure :

- Genotoxicity Assessment :

Summary of Biological Effects

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Mutagenicity | Induces DNA damage in vitro |

| Carcinogenicity | Associated with tumor formation in animal studies |

| Absorption | Well absorbed orally; limited dermal absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.